N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with halogenated aryl substituents. Pyrrolo-pyrimidines are a versatile scaffold in medicinal chemistry, often explored for kinase inhibition and anticancer activity . This compound’s unique substitution pattern—featuring a 4-bromo-3-methylphenyl group at the N-position and a 4-chlorophenyl group at the C3 position—distinguishes it from analogues.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O3/c1-11-9-13(5-8-16(11)22)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-3-12(23)4-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVQVYRGGIAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₅BrClN₄O₂
- Molecular Weight : 407.7 g/mol
- CAS Number : 1188988-37-5
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects on various human cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | < 100 | Induces apoptosis and inhibits cell proliferation |
| HeLa | < 100 | Induces caspase activity and translocation of phosphatidylserine |
| MCF-7 | < 100 | Causes morphological changes indicative of apoptosis |
In a study evaluating similar compounds, it was found that the presence of specific substituents significantly influences their anticancer activity. For instance, compounds with a naphthyl moiety showed enhanced cytotoxicity against HCT-116 and HeLa cells .
The mechanism by which this compound induces apoptosis involves several pathways:
- Caspase Activation : The compound activates caspases in treated cells, leading to apoptosis. In HeLa cells, caspase activation increased by approximately 31% at a concentration of 100 µM.
- Phosphatidylserine Translocation : The compound promotes the translocation of phosphatidylserine to the outer leaflet of the cell membrane, a hallmark of early apoptosis.
- Cell Cycle Arrest : Analysis revealed that treatment with this compound results in significant alterations in cell cycle progression.
Study 1: Cytotoxicity Evaluation
In a controlled study involving various cancer cell lines, this compound was tested against HCT-116 and HeLa cells. The results indicated a dose-dependent increase in apoptotic cells after treatment with concentrations above 25 µM . Morphological assessments using microscopy revealed characteristic signs of apoptosis such as cell shrinkage and detachment from the substrate.
Study 2: Mechanistic Insights
Another study focused on the mechanistic aspects of this compound's action on MCF-7 cells. It was demonstrated that at lower concentrations (25 µM), significant differences in apoptotic indices were observed compared to control groups. The study concluded that specific structural features of the compound are crucial for its biological efficacy .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the more common pyrrolo[2,3-d]pyrimidine isomers (e.g., compounds in ) in the ring fusion position, which influences electronic distribution and binding interactions . Key substituents and their roles are highlighted below:
Physicochemical Properties
- Melting Points : While data for the target compound are unavailable, analogues like Compound 13 () exhibit high m.p. (258.6°C) due to hydrogen bonding (NH, C=O) and halogenated aryl groups .
- Solubility : The target’s carboxamide group may improve aqueous solubility compared to esters () but reduce it relative to sulfonamides () .
Kinase Inhibition Potential
- The bromo and chloro substituents may enhance binding to hydrophobic kinase pockets .
- Compound: Demonstrated nanomolar CDK9 inhibition (IC₅₀ = 18 nM) via sulfamoyl and methoxyphenyl interactions .
- Compound : A pyrrolo[2,3-d]pyrimidine with fluorophenyl and hydroxyacetamide groups showed activity in cellular assays, emphasizing the role of halogenation .
Anticancer Activity
- Pyrrolo[3,2-d]pyrimidines in are patented for cancer treatment, likely due to apoptosis induction and cell cycle arrest . The target’s methyl and halogen substituents could modulate cytotoxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
